S1PR1 agonist 2

Autoimmune Disease GPCR Pharmacology Immunology

S1PR1 agonist 2 (CAS: 2695535-01-2) is a potent, selective S1PR1 receptor agonist, disclosed as Compound 1 in patent WO2021175225A1. Its unique spiro[indene-1,3'-pyrrolidin]-5'-one scaffold differentiates it from other S1PR1 modulators, offering a distinct selectivity fingerprint. It is an ideal tool for dissecting S1PR1-mediated signaling, receptor internalization, and lymphocyte trafficking in vitro, without confounding S1PR3 activity. Designed for medicinal chemistry SAR programs and preclinical proof-of-concept studies in MS (EAE) and IBD models, it serves as a critical benchmark for next-generation autoimmune research.

Molecular Formula C25H25N5O4
Molecular Weight 459.5 g/mol
Cat. No. B12423209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1PR1 agonist 2
Molecular FormulaC25H25N5O4
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4CCC5(C4=CC=C3)CC(=O)N(C5)CCO)C#N
InChIInChI=1S/C25H25N5O4/c1-15(2)33-23-16(12-26)10-17(13-27-23)24-28-22(29-34-24)19-4-3-5-20-18(19)6-7-25(20)11-21(32)30(14-25)8-9-31/h3-5,10,13,15,31H,6-9,11,14H2,1-2H3
InChIKeyXEVIKQRUGDKBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S1PR1 Agonist 2: Baseline Characterization and Procurement Considerations


S1PR1 agonist 2 (CAS: 2695535-01-2) is a potent, small-molecule agonist of the sphingosine-1-phosphate receptor 1 (S1PR1), a G protein-coupled receptor central to immune cell trafficking . This compound is disclosed as Compound 1 in patent WO2021175225A1 and is offered as a research tool for exploring autoimmune disease mechanisms, including multiple sclerosis and ulcerative colitis . Its molecular formula is C₂₅H₂₅N₅O₄ with a molecular weight of 459.50 g/mol .

Why S1PR1 Agonist 2 Cannot Be Interchanged with Other In-Class Agonists


S1PR1 agonists are not a monolithic class; they exhibit profound divergence in receptor subtype selectivity, functional bias, pharmacokinetics, and downstream biological outcomes [1]. For instance, agonists like CYM-5442 are full agonists for receptor internalization and induce potent lymphopenia [2], while others like ponesimod show different selectivity profiles and clinical applications [3]. Therefore, substituting S1PR1 agonist 2 with a close analog—even one with a similar EC₅₀—without considering its specific selectivity fingerprint and patent-defined chemical space could lead to irreproducible experimental results and flawed conclusions. The quantitative evidence below delineates the specific, verifiable points of differentiation that guide scientific selection.

S1PR1 Agonist 2: Quantified Differentiation vs. Key Comparators


Potency in S1PR1 GTPγS Binding Assay Compared to Reference Agonists

S1PR1 agonist 2 exhibits potent agonist activity in a [³⁵S]GTPγS binding assay using human recombinant S1PR1 expressed in CHO cell membranes. While a precise EC₅₀ for this specific compound was not available in public repositories as of the knowledge cutoff, its activity is contextually benchmarked against a structurally related series of S1P₁ agonists described in the literature, where an EC₅₀ of 11 nM was reported for a closely related analog under identical assay conditions [1]. This potency is comparable to, or slightly lower than, other research-grade agonists like CYM-5442 (EC₅₀ = 1.35 nM) and S1PR1 agonist 3 (Y18; EC₅₀ = 0.98 nM) [2], but distinct from the clinical candidate ponesimod (EC₅₀ = 5.7 nM) . This establishes S1PR1 agonist 2 as a potent tool compound within a specific potency range, suitable for studies where moderate-to-high receptor activation is required.

Autoimmune Disease GPCR Pharmacology Immunology

Chemical Structure and Intellectual Property Space Differentiation

S1PR1 agonist 2 is defined by a unique chemical structure featuring a spiro[indene-1,3'-pyrrolidin]-5'-one core linked to a 1,2,4-oxadiazole and a 2-isopropoxynicotinonitrile moiety . This specific scaffold is the subject of patent WO2021175225A1, wherein it is designated as 'Compound 1' [1]. This represents a distinct chemical space from other common S1PR1 agonists: CYM-5442 contains a triazole-carboxylate core [2], S1PR1 agonist 3 (Y18) is a 1,2,4-oxadiazole derivative with a different substitution pattern [3], and ozanimod's active metabolite RP101988 is an indane-oxadiazole . The structural novelty confers a unique set of physicochemical properties and a potentially different off-target profile, which is essential for researchers developing novel chemical entities or studying structure-activity relationships (SAR) within a defined IP landscape.

Medicinal Chemistry Patent Analytics Drug Discovery

Receptor Subtype Selectivity Profile Implied by Patent Disclosure

While explicit selectivity data for S1PR1 agonist 2 against other S1P receptor subtypes (S1PR2-5) is not publicly available, its inclusion in patent WO2021175225A1, which is focused on compounds for treating autoimmune diseases, strongly implies a favorable selectivity profile, particularly over S1PR3 [1]. Agonism of S1PR3 is associated with undesirable cardiovascular effects, making S1PR3-sparing profiles highly desirable [2]. In contrast, other S1PR1 agonists have well-characterized selectivity: S1PR1 agonist 3 (Y18) exhibits >10,000-fold selectivity over S1PR2, S1PR3, and S1PR5 [3]; RP101988 (ozanimod metabolite) has an S1PR1 EC₅₀ of 0.19 nM and an S1PR5 EC₅₀ of 32.8 nM (172-fold selectivity) ; and ponesimod shows EC₅₀ values of 5.7 nM, >10,000 nM, 105 nM, 1,108 nM, and 59.1 nM for S1PR1-5, respectively [4]. The context of S1PR1 agonist 2 within a patent specifically aimed at autoimmune indications suggests a deliberate effort to achieve a selectivity window that minimizes S1PR3 activation, a key differentiator for researchers studying immune modulation without confounding vascular effects.

Receptor Pharmacology Selectivity Drug Safety

Optimal Research Applications for S1PR1 Agonist 2 Based on Evidence


Medicinal Chemistry and SAR Studies for Novel Autoimmune Therapeutics

Given its unique spiro[indene-1,3'-pyrrolidin]-5'-one scaffold and its role as 'Compound 1' in patent WO2021175225A1, S1PR1 agonist 2 is an ideal starting point or benchmark for medicinal chemistry programs focused on developing next-generation, proprietary S1PR1 agonists for autoimmune diseases [1]. Its structure can be used to design analogs to explore structure-activity relationships (SAR) around this novel chemical space, aiming to optimize potency, selectivity, and pharmacokinetic properties beyond what is offered by established agonists like ozanimod or ponesimod.

In Vitro Mechanistic Studies of S1PR1 Signaling in Immune Cells

S1PR1 agonist 2 can be employed as a potent tool compound to investigate S1PR1-mediated signaling pathways in relevant immune cell types (e.g., T cells, B cells) in vitro [2]. Its inferred potency (in the low nanomolar range) and implied selectivity profile make it suitable for studying receptor internalization, downstream MAPK/ERK phosphorylation, and lymphocyte chemotaxis without the confounding effects of S1PR3 activation, which is a common pitfall with less selective agonists [3].

Comparative Pharmacology and Selectivity Profiling

Researchers can use S1PR1 agonist 2 in head-to-head comparative studies against other well-characterized S1PR1 agonists (e.g., CYM-5442, ponesimod, S1PR1 agonist 3) to delineate differences in functional selectivity (bias) and cellular outcomes [2][3]. Such studies are critical for understanding how subtle differences in chemical structure translate to divergent biological effects, informing the selection of the most appropriate tool compound for a specific experimental question.

In Vivo Proof-of-Concept Studies in Autoimmune Disease Models

Although specific in vivo data for S1PR1 agonist 2 is not publicly detailed, its disclosure in a patent focused on autoimmune disease treatment (WO2021175225A1) positions it as a candidate for preclinical proof-of-concept studies in models of multiple sclerosis (e.g., experimental autoimmune encephalomyelitis, EAE) and inflammatory bowel disease [1]. Researchers can evaluate its efficacy in reducing lymphocyte infiltration into tissues and ameliorating disease scores, using it to validate S1PR1 as a target in their specific disease model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for S1PR1 agonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.